Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside
Overview
Description
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is a compound with significant importance in the biomedical sector. It exhibits remarkable antimicrobial properties, making it a pivotal component in the development of antibiotics. This compound also shows potential in combating various drug-resistant bacterial infections .
Mechanism of Action
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside, also known as alpha-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate, is a compound of significant interest in the biomedical sector . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are enzymes crucial to bacterial cell wall synthesis . By interacting with these enzymes, the compound exhibits remarkable antimicrobial prowess, making it a pivotal component in antibiotic advancement .
Mode of Action
The compound’s mode of action is characterized by its precise interactions with its targets . Its distinctive chemical arrangement allows it to bind to and inhibit the activity of enzymes involved in bacterial cell wall synthesis . This inhibition disrupts the normal function of these enzymes, leading to a weakened bacterial cell wall and ultimately, bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial and fungal infections . By inhibiting the enzymes involved in these pathways, it disrupts the normal metabolic processes of the bacteria or fungi, leading to their death .
Result of Action
The result of the compound’s action at the molecular and cellular level is the death of the bacteria or fungi . By inhibiting crucial enzymes, the compound disrupts the normal function of the bacterial or fungal cells, leading to their death .
Preparation Methods
The synthesis of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside involves the acetylation of 2-acetamido-2-deoxy-D-glucose. The process typically includes the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions often involve maintaining a controlled temperature to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like periodic acid, leading to the cleavage of vicinal diols.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, which may reduce the acetyl groups.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents and conditions for these reactions include acetic anhydride for acetylation, sodium borohydride for reduction, and periodic acid for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of glycosides and oligosaccharides.
Biology: The compound’s antimicrobial properties make it valuable in studying bacterial cell wall synthesis and developing new antibiotics.
Medicine: Its potential to combat drug-resistant bacterial infections highlights its importance in medical research.
Industry: The compound is used in the development of various pharmaceutical products
Comparison with Similar Compounds
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside can be compared with similar compounds such as:
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside: This compound has a similar structure but differs in the configuration of the anomeric carbon.
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranoside: This compound differs in the sugar moiety, being derived from galactose instead of glucose.
The uniqueness of this compound lies in its specific interactions with bacterial enzymes, making it a potent antimicrobial agent.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIVQWVVADQPHA-WAPOTWQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153493 | |
Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13089-19-5 | |
Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13089-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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